1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid
Overview
Description
The compound “1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid” is a white solid with a melting point of 100–102°C . It has been used in various research studies due to its unique properties .
Synthesis Analysis
The synthesis of this compound involves a sequential condensation followed by tandem oxidative cyclization and rearrangement of readily available methyl/benzyl carbazates and aldehydes as starting substrates .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, 1H NMR (400 MHz, CDCl3) shows δ = 7.98–7.43 (m, 7H), 7.12–7.09 (m, 1H), 3.19 (s, 3H); 13C (100 MHz CDCl3) shows δ = 160.02, 138.15, 130.29, 127.79, 125.75, 124.56, 123.28, 122.73, 119.59, 119.33, 118.15, 111.91, 55.54 .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and can involve multiple steps. For instance, the reaction involves a sequential condensation followed by tandem oxidative cyclization and rearrangement of readily available methyl/benzyl carbazates and aldehydes as starting substrates .Physical and Chemical Properties Analysis
The compound is a white solid with a melting point of 100–102°C . Its exact mass is 320.1 and its ESI mass is [M + 1] 321.3 .Scientific Research Applications
Antioxidant and Antimicrobial Activities
1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid and its derivatives have been researched for their potential antioxidant and antimicrobial activities. A study by Bassyouni et al. (2012) synthesized various derivatives of this compound and evaluated their antioxidant activity using the 2,2-diphenyl-1-picrylhydrazyl radical scavenging assay. They also assessed antimicrobial activity through the diffusion plate method. The study revealed that certain compounds exhibited high activity against pathogens like Staphylococcus aureus, Salmonella typhimurium, and Candida albicans.
Continuous-flow Synthesis
The chemical has been utilized in continuous-flow synthesis processes. Herath and Cosford (2017) reported a versatile continuous-flow synthesis of highly functionalized 1,2,4-oxadiazoles, including derivatives of the chemical , using a multistep continuous-flow system without isolating intermediates. This method enhances the efficiency and purity of the final product (Herath & Cosford, 2017).
Corrosion Inhibition
Research by Ammal et al. (2018) explored the use of 1,3,4-oxadiazole derivatives as corrosion inhibitors for mild steel in sulfuric acid. The study indicated that these compounds, including derivatives of the main chemical, increased the charge transfer resistance, suggesting the formation of a protective layer on the mild steel surface. This implies potential applications in industrial corrosion protection (Ammal et al., 2018).
Optical Properties
The optical properties of derivatives of this compound have been studied, particularly in the context of fluorescence. Ge et al. (2014) synthesized novel derivatives and investigated their fluorescence spectral characteristics, revealing that absorption and emission properties vary with different substituent groups. Such studies are crucial for applications in optical materials and sensors (Ge et al., 2014).
Future Directions
Mechanism of Action
Target of Action
Similar compounds with a 1,2,4-oxadiazole core have shown a broad spectrum of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
Compounds with a similar 1,2,4-oxadiazole core have been found to exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer effects . These activities suggest that the compound may interact with its targets in a way that modulates their function, leading to changes in cellular processes.
Biochemical Pathways
Given the broad spectrum of biological activities exhibited by similar 1,2,4-oxadiazole compounds, it is likely that this compound affects multiple pathways . The downstream effects of these interactions would depend on the specific targets and pathways involved.
Result of Action
Similar 1,2,4-oxadiazole compounds have been found to exhibit various biological activities, suggesting that this compound may have similar effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets . .
Properties
IUPAC Name |
1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]imidazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N5O3/c1-7-15-11(20-16-7)8-3-2-4-13-10(8)17-5-9(12(18)19)14-6-17/h2-6H,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYXGZIQMSOOPAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=C(N=CC=C2)N3C=C(N=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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